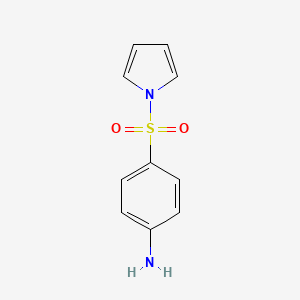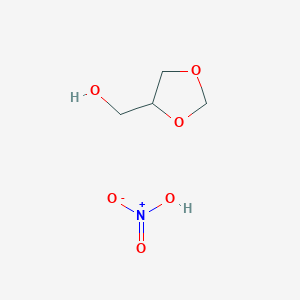
1,3-Dioxolan-4-ylmethanol;nitric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolan-4-ylmethanol;nitric acid is a compound that combines the structural features of 1,3-dioxolane and nitric acid
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-4-ylmethanol can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of 1,3-dioxolan-4-ylmethanol involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reagents and controlled reaction conditions is essential to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,3-Dioxolan-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Dioxolan-4-ylmethanol;nitric acid has several scientific research applications:
Chemistry: Used as a solvent and reaction medium in organic synthesis.
Biology: Investigated for its potential as a biocompatible solvent in biochemical reactions.
Medicine: Explored for its potential use in drug delivery systems due to its unique solubility properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 1,3-dioxolan-4-ylmethanol;nitric acid involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and interaction of reactants in chemical reactions. In biological systems, it may interact with cellular membranes and proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A structurally related compound used as a solvent and in polymer production.
5-Methyl-1,3-dioxolane-4-one: A green solvent alternative with similar properties.
Uniqueness
1,3-Dioxolan-4-ylmethanol;nitric acid is unique due to its combination of the dioxolane ring and nitric acid functionality. This combination imparts distinct chemical properties, making it suitable for specific applications in various fields.
特性
CAS番号 |
25304-89-6 |
|---|---|
分子式 |
C4H9NO6 |
分子量 |
167.12 g/mol |
IUPAC名 |
1,3-dioxolan-4-ylmethanol;nitric acid |
InChI |
InChI=1S/C4H8O3.HNO3/c5-1-4-2-6-3-7-4;2-1(3)4/h4-5H,1-3H2;(H,2,3,4) |
InChIキー |
VTCLNYOORHWQLI-UHFFFAOYSA-N |
正規SMILES |
C1C(OCO1)CO.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


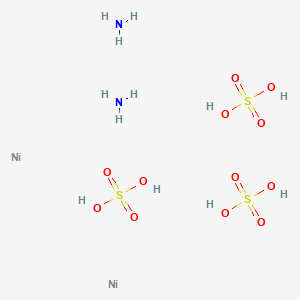
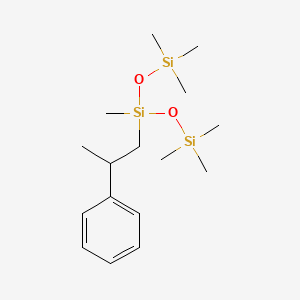
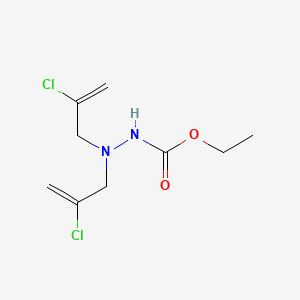
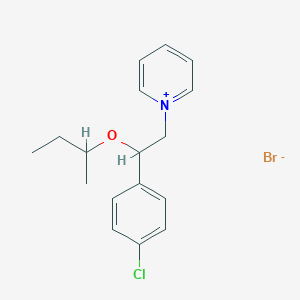
![2,8-Dioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy-](/img/structure/B14702408.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl-](/img/structure/B14702414.png)
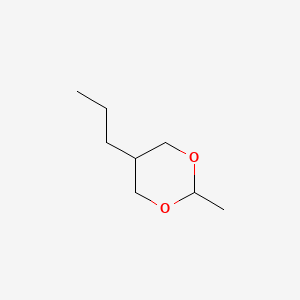
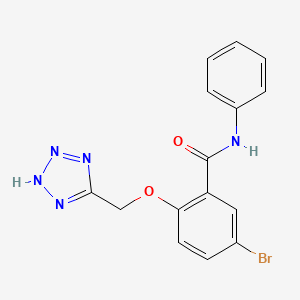
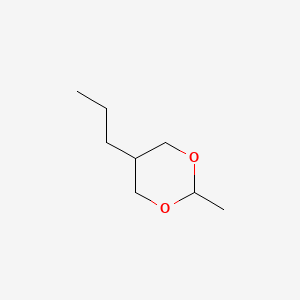
![N-[(1E)-2,2,2-Trichloroethylidene]acetamide](/img/structure/B14702445.png)
![[(Diethoxymethoxy)methyl]benzene](/img/structure/B14702452.png)
